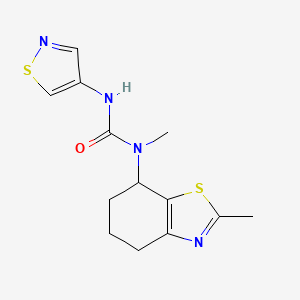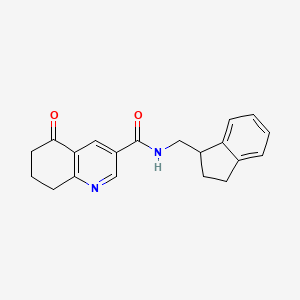![molecular formula C9H16ClN5OS B7435667 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B7435667.png)
3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol, also known as DAP, is a chemical compound that has been widely researched for its potential therapeutic applications. The compound has shown promising results in treating various diseases, including cancer and viral infections.
Mecanismo De Acción
The mechanism of action of 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol involves the inhibition of enzymes that are essential for the replication of viruses and cancer cells. 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol targets the thymidylate synthase enzyme, which is involved in the synthesis of DNA. By inhibiting this enzyme, 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol prevents the replication of viruses and cancer cells.
Biochemical and Physiological Effects:
3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol has been shown to have minimal toxicity and is well-tolerated in animal studies. It has been found to exhibit low cytotoxicity towards normal cells, making it a potential candidate for cancer treatment. 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol has also been shown to enhance the immune response, which could be beneficial for treating viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol in lab experiments is its low toxicity towards normal cells. This makes it a safer option compared to other chemotherapeutic agents. However, the synthesis of 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol can be challenging, and the compound is not readily available commercially. This can make it difficult for researchers to obtain the compound for their experiments.
Direcciones Futuras
There are several future directions for the research on 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol. One area of interest is its potential use in combination with other chemotherapeutic agents for cancer treatment. Another area of research is the development of more efficient synthesis methods for 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol. Additionally, the potential use of 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol in treating other diseases, such as autoimmune disorders, is an area of interest. Overall, the research on 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol shows promising results and has the potential to lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol involves the reaction of 2,5-diamino-6-chloropyrimidine with 2-bromoethylthiol in the presence of a base, followed by the reaction with 3-chloropropan-1-ol. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral, anticancer, and antibacterial properties. 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol has been studied for its potential use in the treatment of various viral infections, including HIV, hepatitis B and C, and herpes simplex virus. It has also shown promising results in treating cancer, particularly breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
3-[2-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5OS/c10-7-6(11)8(15-9(12)14-7)13-2-5-17-4-1-3-16/h16H,1-5,11H2,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAGWLJTDHZBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSCCNC1=C(C(=NC(=N1)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7435602.png)
![oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7435610.png)
![2-[(3aS,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7435614.png)
![2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide](/img/structure/B7435618.png)
![(4aR,7aS)-1-([1,3]thiazolo[5,4-d]pyrimidin-7-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B7435634.png)

![6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435657.png)
![3-[2-(5-Bromo-2-fluorophenyl)propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7435661.png)
![6-chloro-4-N-[[4-(trifluoromethyl)pyridin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435678.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435689.png)
![4-[[3-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7435693.png)